2-bromo-4-(chloromethyl)mesitylene chemical structure and molecular weight
2-bromo-4-(chloromethyl)mesitylene chemical structure and molecular weight
An In-depth Technical Guide to 2-Bromo-4-(chloromethyl)mesitylene: A Versatile Synthetic Building Block
Introduction
2-Bromo-4-(chloromethyl)mesitylene, systematically named 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene, is a polysubstituted aromatic compound that serves as a highly versatile intermediate in organic synthesis. Its structure is characterized by a mesitylene (1,3,5-trimethylbenzene) core, functionalized with both a bromine atom and a chloromethyl group. This unique combination of reactive sites—an aryl bromide suitable for cross-coupling reactions and a benzylic chloride susceptible to nucleophilic substitution—makes it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic considerations, its reactivity, and its potential applications, particularly for professionals in chemical research and drug development.
Compound Profile
The fundamental characteristics of 2-Bromo-4-(chloromethyl)mesitylene are summarized below, providing essential data for laboratory use.
Chemical Structure
Caption: Synthetic workflow for 2-bromo-4-(chloromethyl)mesitylene.
Step 1: Electrophilic Bromination of Mesitylene
The first step involves the selective monobromination of the mesitylene ring.
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Causality: The three methyl groups on the mesitylene ring are activating, ortho-, para-directing groups for electrophilic aromatic substitution. Their synergistic effect makes the ring highly nucleophilic, allowing for bromination to proceed readily, often without a Lewis acid catalyst. [1]The reaction is typically performed in a non-polar solvent like carbon tetrachloride. [1] Experimental Protocol: Synthesis of 2-Bromomesitylene This protocol is adapted from established procedures for the bromination of mesitylene. [1]
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HBr), dissolve mesitylene (1.0 eq) in carbon tetrachloride.
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Cooling: Cool the flask in an ice-salt bath to maintain a temperature below 10 °C.
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Bromine Addition: Slowly add a solution of bromine (1.05 eq) in carbon tetrachloride to the stirred mesitylene solution. The rate of addition should be controlled to keep the temperature below 10 °C.
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Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for one hour.
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Work-up: Wash the reaction mixture with water, followed by a 20% sodium hydroxide solution to remove unreacted bromine and HBr, and then again with water.
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Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation. The crude 2-bromomesitylene can be purified by vacuum distillation. [1]
Step 2: Blanc Chloromethylation
The second step introduces the chloromethyl group onto the 2-bromomesitylene intermediate.
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Causality: The Blanc chloromethylation is an electrophilic aromatic substitution that uses formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride. The three methyl groups and the bromine atom direct the incoming electrophile (hydroxymethyl cation or its equivalent). The position para to the bromine atom (C4) is sterically accessible and electronically activated, making it the primary site of substitution.
Experimental Protocol: Synthesis of 2-Bromo-4-(chloromethyl)mesitylene This protocol is based on general Blanc chloromethylation procedures.
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Reagent Preparation: In a reaction vessel, combine 2-bromomesitylene (1.0 eq), paraformaldehyde (1.2 eq), and a suitable solvent such as glacial acetic acid.
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Reaction Initiation: While stirring, bubble dry hydrogen chloride gas through the mixture or add concentrated hydrochloric acid.
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Heating: Heat the mixture gently (e.g., 60-70 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.
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Work-up: After cooling, pour the reaction mixture into ice-water. The product will often precipitate as a solid or an oil.
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Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic extracts with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Reactivity and Synthetic Applications
The synthetic utility of 2-bromo-4-(chloromethyl)mesitylene stems from the differential reactivity of its two functional groups. This allows for selective and sequential transformations, making it a powerful tool for building molecular complexity. The introduction of bromine and chlorine atoms into organic molecules is a well-established strategy in drug design to modify a compound's biological profile, often improving lipophilicity and pharmacokinetic properties. [2][3]
Caption: Dual reactivity of 2-bromo-4-(chloromethyl)mesitylene.
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Nucleophilic Substitution at the Chloromethyl Group: The benzylic chloride is highly reactive towards nucleophiles (e.g., amines, alkoxides, cyanides) via an Sₙ2 mechanism. This allows for the straightforward introduction of a wide variety of functional groups at this position. This reactivity is foundational for creating precursors to biologically active molecules. [4]
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Transformations at the Aryl Bromide: The C-Br bond can participate in a range of organometallic reactions:
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Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, which can then react with various electrophiles (e.g., aldehydes, ketones, CO₂). [5] * Palladium-Catalyzed Cross-Coupling: It is an excellent substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of C-C, C-N, and C-O bonds.
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This dual functionality allows for a strategic, stepwise elaboration of the molecule, making it a valuable intermediate in the synthesis of targeted compounds in medicinal chemistry and materials science.
Safety and Handling
2-Bromo-4-(chloromethyl)mesitylene is a hazardous chemical and must be handled with appropriate safety precautions.
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Hazards: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage. [6]It may also cause respiratory irritation. [6]* Signal Word: Danger. [6]* Precautionary Measures:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield). * Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere at 2-8°C. * First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
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Conclusion
2-Bromo-4-(chloromethyl)mesitylene is a strategically important synthetic intermediate possessing two distinct and valuable reactive centers. Its preparation from mesitylene via a logical two-step process is well-grounded in fundamental organic reaction mechanisms. The ability to selectively perform nucleophilic substitution at the chloromethyl group or engage the aryl bromide in organometallic chemistry provides chemists with a flexible and powerful platform for constructing complex molecules. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.
References
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Organic Syntheses Procedure: bromomesitylene. [Link]
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2-Bromo-4-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 53638669 - PubChem. [Link]
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2,4-Bis(chloromethyl)mesitylene - Chemical & Physical Properties by Cheméo. [Link]
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Organic Syntheses Procedure: mesitoic acid. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Bromo-4-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 53638669 - PubChem [pubchem.ncbi.nlm.nih.gov]
